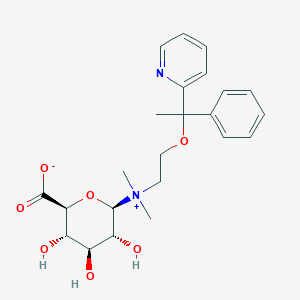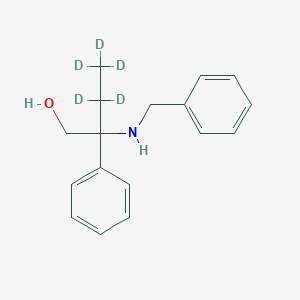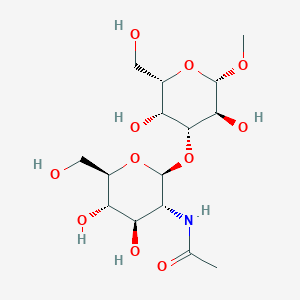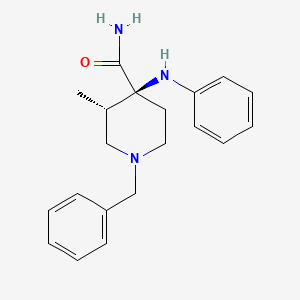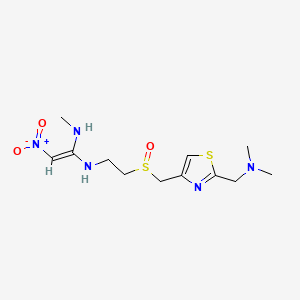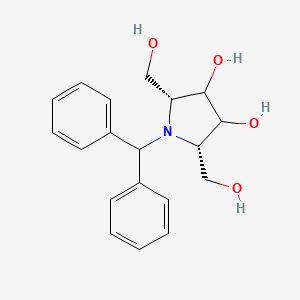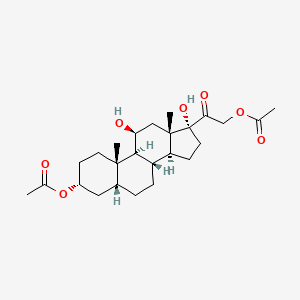
5/'-O-(4,4/'-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/'-DEOXYADENOSINE-3/'-O-SUCCINIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5/‘-O-(4,4/’-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/‘-DEOXYADENOSINE-3/’-O-SUCCINIC ACID is a complex organic compound used primarily in the field of oligonucleotide synthesis. This compound is a derivative of deoxyadenosine, modified with protective groups to facilitate its incorporation into synthetic DNA sequences. The presence of the 4,4’-dimethoxytrityl (DMT) group at the 5’ position and the phenoxyacetyl group at the N6 position are crucial for its stability and reactivity during synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5/‘-O-(4,4/’-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/‘-DEOXYADENOSINE-3/’-O-SUCCINIC ACID involves multiple steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. This reaction typically occurs in an anhydrous solvent like dichloromethane.
Protection of the N6 Amino Group: The N6 amino group is protected by reacting with phenoxyacetyl chloride in the presence of a base like triethylamine.
Formation of the Succinic Acid Ester: The 3’ hydroxyl group is esterified with succinic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetyl group, leading to the formation of phenoxyacetic acid derivatives.
Reduction: Reduction reactions can target the DMT group, converting it to a less bulky protecting group or removing it entirely.
Substitution: The DMT and phenoxyacetyl groups can be substituted under acidic or basic conditions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic conditions (e.g., trichloroacetic acid) are used for DMT removal, while basic conditions (e.g., sodium hydroxide) facilitate phenoxyacetyl group removal.
Major Products
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Deprotected deoxyadenosine derivatives.
Substitution: Deprotected nucleosides and their respective acids.
Scientific Research Applications
5/‘-O-(4,4/’-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/‘-DEOXYADENOSINE-3/’-O-SUCCINIC ACID is widely used in:
Chemistry: As a building block in the synthesis of oligonucleotides for research and therapeutic purposes.
Biology: In the study of DNA replication and repair mechanisms.
Medicine: For the development of antisense oligonucleotides and other nucleic acid-based therapies.
Industry: In the production of synthetic DNA for various applications, including genetic engineering and diagnostics.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into synthetic DNA sequences. The protective groups (DMT and phenoxyacetyl) ensure that the nucleoside is stable and reactive during the synthesis process. Once incorporated, the protective groups are removed, allowing the nucleoside to participate in the formation of the DNA backbone. The succinic acid ester linkage facilitates the attachment of the nucleoside to solid supports, which is essential for automated DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine: Similar in structure but contains uridine instead of adenosine.
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine: Contains thymidine instead of adenosine.
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxycytidine: Contains cytidine instead of adenosine.
Uniqueness
The uniqueness of 5/‘-O-(4,4/’-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/‘-DEOXYADENOSINE-3/’-O-SUCCINIC ACID lies in its specific protective groups and the succinic acid ester linkage, which provide stability and reactivity tailored for oligonucleotide synthesis. This makes it particularly valuable in the synthesis of DNA sequences for research and therapeutic applications.
Properties
CAS No. |
130150-81-1 |
|---|---|
Molecular Formula |
C43H41N5O10 |
Molecular Weight |
787.81 |
Synonyms |
5/'-O-(4,4/'-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/'-DEOXYADENOSINE-3/'-O-SUCCINIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



